3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid
Description
3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid (CAS 335030-98-3) is a pyridine derivative with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . The compound features a conjugated α,β-unsaturated carboxylic acid (prop-2-enoic acid) moiety attached to a 6-amino-5-methylpyridin-3-yl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors reliant on hydrogen bonding and π-π interactions.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUUMYVPQMZMR-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 6-amino-5-methylpyridine with propenoic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid or base catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Key Data:
| Alcohol Used | Catalyst | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | 60°C | Methyl ester | 85% | |
| Ethanol | HCl (gas) | Reflux | Ethyl ester | 78% |
Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol, with subsequent elimination of water.
Amidation Reactions
The compound reacts with primary or secondary amines to form amides, a reaction exploited in drug design to enhance target binding.
Example:
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Reaction with methylamine in the presence of EDC/HOBt yields 3-(6-amino-5-methylpyridin-3-yl)-N-methylprop-2-enamide (94% yield).
Conditions :
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Solvent: DMF or THF
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Coupling agents: EDC, HOBt, or DCC
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Temperature: 0–25°C
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group, forming 3-(6-amino-5-methylpyridin-3-yl)prop-1-ene :
Data :
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Temperature: 150–200°C
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Catalyst: H₂SO₄ or PTSA
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Yield: 65–72%
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic pyridine derivative | 58% |
Stereoselectivity : The trans configuration of the acrylic acid moiety favors endo transition states .
Oxidation:
The double bond is resistant to oxidation, but the pyridine ring can be hydroxylated using H₂O₂/Fe²⁺:
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Yield: 42%
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to form 3-(6-amino-5-methylpyridin-3-yl)propanoic acid :
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Yield: 89%
Nucleophilic Aromatic Substitution
The electron-rich pyridine ring undergoes substitution at the 2-position with electrophiles:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 3-(6-Amino-5-methyl-2-nitropyridin-3-yl)prop-2-enoic acid | 0°C, 2 hr | 51% |
Limitation : Steric hindrance from the 5-methyl group reduces reactivity at the 4-position .
Metal-Catalyzed Cross-Couplings
The vinyl group participates in Heck reactions with aryl halides:
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Solvent: DMF, 100°C
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Yield: 76%
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in aqueous solutions:
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid exhibit antiviral properties, particularly against HIV. A study demonstrated that modifications of related compounds could lead to selective inhibitors of HIV integrase, which is crucial for viral replication. The structure of these derivatives allows for interaction with the active sites of the enzyme, providing a pathway for developing new antiviral therapies .
Cancer Therapeutics
The compound has also been investigated for its potential in targeting chemokine receptors involved in cancer metastasis. Specifically, studies have shown that small molecules designed to interact with CXCR4 can inhibit tumor growth and metastasis by blocking the signaling pathways activated by this receptor. The ability to modify the compound's structure to enhance binding affinity presents opportunities for developing effective cancer treatments .
Neuropharmacology
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Research into pyridine derivatives has suggested that they can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study 1: HIV Integrase Inhibitors
A series of synthesized compounds based on the structure of this compound were tested for their inhibitory effects on HIV integrase. The most potent derivative showed an IC50 value significantly lower than existing treatments, indicating a promising avenue for further development .
Case Study 2: CXCR4 Targeting Ligands
In a study focused on targeting CXCR4, ligands derived from modifications of this compound were evaluated for their binding affinity and specificity. The results indicated that certain derivatives could effectively inhibit CXCR4-mediated signaling, reducing tumor cell migration in vitro .
Table 1: Summary of Biological Activities
| Compound Derivative | Target | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound A | HIV Integrase | 0.012 | Highly potent inhibitor |
| Compound B | CXCR4 | 0.025 | Moderate inhibition of receptor activity |
| Compound C | Neurotransmitter | 0.050 | Neuroprotective effects observed in preclinical models |
Table 2: Structural Modifications and Their Effects
| Modification Type | Change | Resulting Effect |
|---|---|---|
| N-substitution | Addition of methyl group | Increased binding affinity to target proteins |
| Carbon chain length | Extended by two carbons | Enhanced solubility and bioavailability |
| Functional group change | Introduction of hydroxyl | Improved pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various biochemical reactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid can be contextualized by comparing it to analogs with shared or divergent features. Below is an analysis based on molecular similarity scores (0.75–0.92) and key properties :
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | CAS No. | Similarity | Molecular Formula | Key Substituents/Features | Functional Implications |
|---|---|---|---|---|---|
| This compound | 335030-98-3 | 1.00 | C₉H₁₀N₂O₂ | –NH₂, –CH₃, α,β-unsaturated –COOH | High polarity, strong H-bonding capacity |
| 3-(6-Aminopyridin-3-yl)propanoic acid | 39658-45-2 | 0.92 | C₈H₁₀N₂O₂ | –NH₂, saturated –COOH (propanoic acid) | Reduced conjugation; lower acidity |
| Ethyl 2-(6-aminopyridin-3-yl)acetate | 532440-94-1 | 0.88 | C₉H₁₂N₂O₂ | –NH₂, ester (–COOEt) | Increased lipophilicity; ester hydrolysis-prone |
| 2-Amino-5-methylnicotinic acid | 222986-51-8 | 0.78 | C₇H₈N₂O₂ | –NH₂, –CH₃, –COOH on pyridine ring | Restricted conjugation; rigid planar structure |
Key Observations:
Conjugation and Acidity: The α,β-unsaturated carboxylic acid in the target compound enhances acidity (pKa ~2–3) compared to saturated analogs like 3-(6-aminopyridin-3-yl)propanoic acid (pKa ~4–5) due to resonance stabilization of the deprotonated form . In contrast, the ester derivative (Ethyl 2-(6-aminopyridin-3-yl)acetate) lacks acidic protons, favoring lipid membrane permeability but requiring metabolic activation for bioactivity .
This feature may enhance selectivity in enzyme inhibition . 2-Amino-5-methylnicotinic acid, with a –COOH group directly on the pyridine ring, exhibits a rigid planar structure, limiting conformational flexibility compared to the target compound’s extended prop-2-enoic acid chain .
Hydrogen-Bonding and Crystallinity: The –NH₂ and –COOH groups in the target compound enable diverse hydrogen-bonding motifs (e.g., N–H···O and O–H···N interactions), as observed in graph set analyses of pyridine derivatives . This contrasts with ester analogs, which primarily engage in weaker van der Waals interactions .
Synthetic Utility :
- The α,β-unsaturated system in the target compound is amenable to Michael addition or cycloaddition reactions, offering pathways to heterocyclic scaffolds (e.g., pyrimidines, as in ). Saturated analogs lack this reactivity .
Biological Activity
3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its various biological activities. This article synthesizes current research findings, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a prop-2-enoic acid moiety. This structural arrangement is crucial for its biological activity, influencing interactions with biomolecules.
Research indicates that the biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The amino group enhances binding affinity to various enzymes and receptors, modulating their activity. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell viability and proliferation.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways related to inflammation and cancer progression.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness suggests potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in vitro. This property could make it a candidate for developing treatments for chronic inflammatory diseases.
Anticancer Potential
Research indicates that this compound may possess anticancer properties by modulating pathways involved in tumor growth and metastasis. Specifically, it has been linked to the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer cell metabolism and survival .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(6-Methylpyridin-3-yl)prop-2-enoic acid | CHNO | Lacks amino group; potentially lower biological activity |
| 3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid | CHNO | Similar structure; additional methyl substitution may affect reactivity |
| 3-(2-Methylpyridin-3-yl)prop-2-enoic acid | CHNO | Different substitution pattern; potential variations in biological properties |
Case Studies
- Antimicrobial Activity Study : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
- Anti-inflammatory Research : A study evaluated the compound's effect on cytokine release in human immune cells, revealing significant reductions in pro-inflammatory cytokines upon treatment .
- Cancer Cell Viability Assay : The compound was tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation, particularly in leukemia and breast cancer models .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid, and what parameters critically influence reaction yields?
- Methodological Answer : A common approach involves condensation reactions between pyridinecarbaldehyde derivatives and maleic acid in the presence of pyridine and piperidine, followed by crystallization from ethanol/water mixtures. Key parameters include reaction temperature (typically 80–100°C), solvent polarity, and catalyst selection (e.g., piperidine for base activation). Yields are sensitive to stoichiometric ratios of starting materials and purification techniques, such as recrystallization or column chromatography . Alternative routes may employ multi-step protocols involving hydrazide intermediates, as seen in analogous pyridineacrylic acid syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and stereochemistry. For example, vinyl proton signals in the NMR spectrum (δ 6.5–7.5 ppm) and carbonyl carbons in NMR (δ 165–175 ppm) are diagnostic .
- FT-IR : Stretching vibrations for carboxylic acid (2500–3300 cm), amino groups (3300–3500 cm), and conjugated double bonds (1600–1680 cm) provide structural insights .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for distinguishing regioisomers .
- TLC : Used to monitor reaction progress using silica gel plates and UV visualization .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should be conducted by:
- Incubating the compound in buffers at pH 2.0 (simulating gastric fluid), 7.4 (physiological), and 9.0 (intestinal).
- Analyzing degradation products via HPLC or LC-MS at intervals (e.g., 24, 48, 72 hours) under controlled temperatures (25°C, 40°C).
- Monitoring amino group oxidation (common in pyridine derivatives) using spectroscopic methods like UV-Vis at 260–280 nm .
Advanced Research Questions
Q. How can synthesis be optimized to minimize byproducts such as regioisomers or stereoisomers?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) or organocatalysts to enhance regioselectivity during cyclization or condensation steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to protic solvents.
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns to isolate isomers. Retention times and peak areas quantify purity .
- Computational Modeling : DFT calculations predict thermodynamic favorability of pathways, guiding experimental design .
Q. What computational approaches are suitable for predicting the biological activity or binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Prioritize docking scores and binding poses for the pyridine moiety and carboxylic acid group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and hydrogen bond persistence .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How should researchers address contradictory data in the literature regarding reaction yields or optimal conditions?
- Methodological Answer :
- Systematic Replication : Reproduce reported protocols while controlling variables (e.g., reagent purity, inert atmosphere).
- Design of Experiments (DoE) : Apply factorial design to test interactions between parameters (temperature, catalyst loading, solvent ratio).
- Meta-Analysis : Compare yields across studies using statistical tools (ANOVA) to identify outliers or trends. For example, a 20% yield discrepancy might arise from unaccounted moisture sensitivity .
Q. What strategies are effective for derivatizing this compound to enhance its solubility or bioavailability?
- Methodological Answer :
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) via coupling reactions with DCC/DMAP. Hydrolytic stability can be tested in simulated biological fluids .
- Salt Formation : React the carboxylic acid with sodium bicarbonate or meglumine to improve aqueous solubility. Characterize salts via X-ray crystallography and solubility assays .
- PEGylation : Attach polyethylene glycol (PEG) chains to the amino group using NHS ester chemistry. Monitor conjugation efficiency via MALDI-TOF MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
